See also: Tranylcypromine (has active moiety).
(1R,2S)-2-phenylcyclopropan-1-amine; sulfuric acid
CAS No.: 13492-01-8
Cat. No.: VC0002629
Molecular Formula: C9H13NO4S
Molecular Weight: 231.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13492-01-8 |
|---|---|
| Molecular Formula | C9H13NO4S |
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | sulfuric acid;trans-(1R,2S)-2-phenylcyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H11N.H2O4S/c10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;/m0./s1 |
| Standard InChI Key | BTHVHSMCHJCPFU-OULXEKPRSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
| Canonical SMILES | C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Tranylcypromine sulfate ((C₉H₁₁N)₂·H₂SO₄) consists of a 1:1 ratio of tranylcypromine base to sulfuric acid. The parent compound, tranylcypromine, is a cyclopropylamine derivative with two chiral centers on the cyclopropane ring, existing as a racemic mixture of (1R,2S)- and (1S,2R)- enantiomers . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 364.46 g/mol | |
| Melting Point | 163-165°C | |
| Water Solubility | 1.49 mg/mL | |
| LogP (Partition Coeff.) | 1.34 | |
| Polar Surface Area | 26.02 Ų |
Stereochemical Considerations
The racemic nature of tranylcypromine sulfate introduces complex pharmacokinetic behavior. In vitro studies demonstrate differential MAO inhibition between enantiomers:
-
(1S,2R)-enantiomer: IC₅₀ = 23.6 μM for MAO-B
This stereoselectivity explains the drug's dual inhibition profile, though clinical effects primarily stem from MAO-A blockade .
Pharmacological Profile
Mechanism of Action
Tranylcypromine sulfate irreversibly inhibits both MAO-A and MAO-B isoforms through covalent modification of the FAD cofactor . The inhibition kinetics follow pseudo-first-order reaction dynamics:
where is the inactivation rate constant and the inhibitor-enzyme dissociation constant . This irreversible binding necessitates new enzyme synthesis for functional recovery, typically requiring 2-3 weeks after discontinuation .
Pharmacokinetics
Absorption studies reveal biphasic kinetics with initial peak plasma concentration (Cₘₐₓ = 112 ng/mL) at 1 hour post-dose and secondary peak at 2-3 hours . This pattern correlates with enantiomer-specific absorption rates:
The volume of distribution ranges 1.1-5.7 L/kg, suggesting extensive tissue penetration . Hepatic metabolism via cytochrome P450 2A6 produces inactive metabolites excreted renally. The elimination half-life (t₁/₂ = 2.45 hr) belies prolonged pharmacological effects due to irreversible enzyme inhibition .
Clinical Applications
Major Depressive Disorder
In a 12-week RCT (n=278), tranylcypromine sulfate (30-60 mg/day) demonstrated:
-
58% remission rate in treatment-resistant MDD
-
3.2-fold greater efficacy vs. SSRIs in atypical depression
The therapeutic window (20-60 mg/day) requires careful titration due to nonlinear pharmacokinetics above 40 mg/day .
Off-Label Uses
Emerging evidence supports utility in:
-
Panic disorder: 62% reduction in attack frequency (vs. 34% placebo)
-
Bipolar depression: Case reports show efficacy in rapid-cycling subtypes
Recent Advancements
Enantiomer-Specific Formulations
Phase II trials of (1R,2S)-tranylcypromine demonstrate:
Transdermal Delivery Systems
Microneedle patches in development show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume